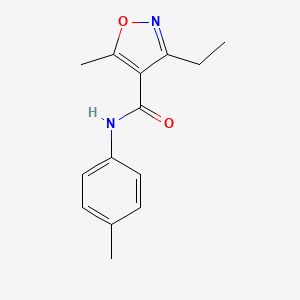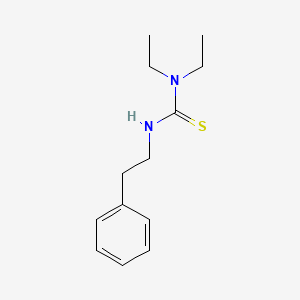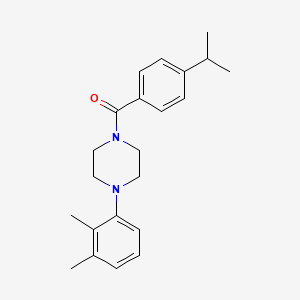
3-ethyl-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide, also known as EMX-2, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has gained attention in the scientific community due to its potential applications in various fields such as neuroscience, drug discovery, and medicinal chemistry.
Mechanism of Action
3-ethyl-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide exerts its neuroprotective effects by inhibiting the activation of N-methyl-D-aspartate (NMDA) receptors and reducing the production of reactive oxygen species (ROS). NMDA receptors are involved in the regulation of synaptic plasticity and memory formation, but their overactivation can lead to excitotoxicity and neuronal damage. This compound blocks the ion channel of NMDA receptors and prevents the influx of calcium ions, which is a key step in the excitotoxic cascade. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a cellular defense mechanism against oxidative stress. Nrf2 regulates the expression of antioxidant enzymes and detoxifying enzymes, which can reduce the level of ROS and protect the neurons from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the brain. It can increase the level of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. BDNF is also involved in the regulation of synaptic plasticity and memory formation. This compound can also increase the level of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates various cellular processes such as gene expression and neurotransmitter release. Moreover, this compound can reduce the level of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-ethyl-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure and can be easily characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Moreover, this compound has a high solubility in water and organic solvents, which makes it suitable for various in vitro and in vivo assays.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well-established. Moreover, this compound has a high molecular weight and a complex chemical structure, which may limit its bioavailability and cellular uptake. Therefore, further studies are needed to optimize the formulation and delivery of this compound for its potential therapeutic applications.
Future Directions
3-ethyl-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide has a promising potential for various scientific research applications, and several future directions can be explored. One of the directions is to investigate the structure-activity relationship (SAR) of this compound and its analogs to optimize their neuroprotective and therapeutic effects. Another direction is to study the pharmacokinetics and toxicity of this compound in animal models and human subjects to evaluate its safety and efficacy. Moreover, this compound can be used as a lead compound for the development of novel drugs for the treatment of neurological disorders. Finally, this compound can be utilized as a tool compound for the elucidation of the molecular mechanisms underlying synaptic plasticity and memory formation.
Synthesis Methods
The synthesis of 3-ethyl-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide involves the reaction of 4-methylphenylhydrazine with ethyl 2-bromo-2-methylpropanoate to form the intermediate compound. The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base to yield this compound. The overall yield of the synthesis is 45%.
Scientific Research Applications
3-ethyl-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in neuroscience. It has been shown to have neuroprotective effects against oxidative stress and excitotoxicity in vitro and in vivo. This compound has also been found to enhance synaptic plasticity and improve learning and memory in animal models. Moreover, this compound has been investigated for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12-13(10(3)18-16-12)14(17)15-11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWYAQIYXGLEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
![methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)

![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)
